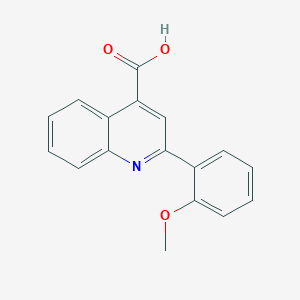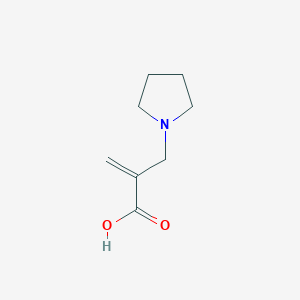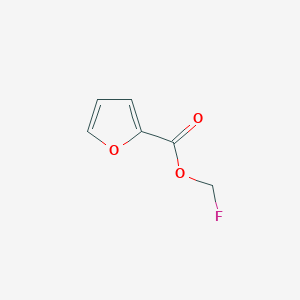
Fluoromethyl Furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethyl furan-2-carboxylate (FMFC) is a chemical compound that has been gaining significant attention in the field of chemical research due to its unique properties and potential applications. FMFC is a fluorinated analog of methyl furan-2-carboxylate, which is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Fluoromethyl Furan-2-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates such as trifluoromethyl radicals and carbenes. These intermediates can react with other molecules to form new compounds, leading to the synthesis of fluorinated organic compounds or the modification of biological molecules.
Biochemische Und Physiologische Effekte
Fluoromethyl Furan-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Fluoromethyl Furan-2-carboxylate can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels. Fluoromethyl Furan-2-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Fluoromethyl Furan-2-carboxylate has several advantages for lab experiments, including its high reactivity, stability, and selectivity. Fluoromethyl Furan-2-carboxylate can be easily incorporated into various organic compounds, allowing for the synthesis of fluorinated analogs of natural products. However, Fluoromethyl Furan-2-carboxylate also has some limitations, including its toxicity and potential health hazards. Proper safety precautions should be taken when handling Fluoromethyl Furan-2-carboxylate in the lab.
Zukünftige Richtungen
There are several future directions for the research on Fluoromethyl Furan-2-carboxylate. One potential application is in the development of new drugs, particularly for the treatment of neurological disorders and inflammation-related diseases. Fluoromethyl Furan-2-carboxylate can also be used as a probe molecule in the study of enzyme-catalyzed reactions and metabolic pathways. Further studies are needed to fully understand the mechanism of action of Fluoromethyl Furan-2-carboxylate and its potential applications in various fields of research.
Conclusion:
In conclusion, Fluoromethyl Furan-2-carboxylate is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties and high reactivity make it a valuable tool for the synthesis of fluorinated organic compounds and the study of biological processes. However, proper safety precautions should be taken when handling Fluoromethyl Furan-2-carboxylate in the lab, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Fluoromethyl Furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with trifluoromethyl iodide in the presence of a catalyst such as silver carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of Fluoromethyl Furan-2-carboxylate. The yield of Fluoromethyl Furan-2-carboxylate can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
Fluoromethyl Furan-2-carboxylate has been used in various scientific research applications, including the synthesis of fluorinated organic compounds, the development of new drugs, and the study of biological processes. Fluoromethyl Furan-2-carboxylate is an important building block in the synthesis of fluorinated analogs of natural products, which have shown promising results in drug discovery. Fluoromethyl Furan-2-carboxylate has also been used as a probe molecule in the study of enzyme-catalyzed reactions and metabolic pathways.
Eigenschaften
CAS-Nummer |
166331-79-9 |
|---|---|
Produktname |
Fluoromethyl Furan-2-carboxylate |
Molekularformel |
C6H5FO3 |
Molekulargewicht |
144.1 g/mol |
IUPAC-Name |
fluoromethyl furan-2-carboxylate |
InChI |
InChI=1S/C6H5FO3/c7-4-10-6(8)5-2-1-3-9-5/h1-3H,4H2 |
InChI-Schlüssel |
DCFMJCVUINXXRL-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)OCF |
Kanonische SMILES |
C1=COC(=C1)C(=O)OCF |
Synonyme |
2-Furancarboxylicacid,fluoromethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



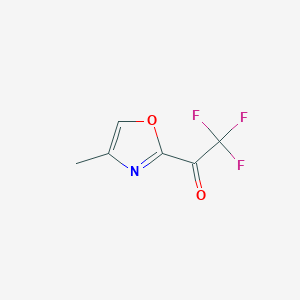
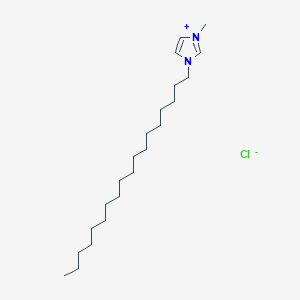
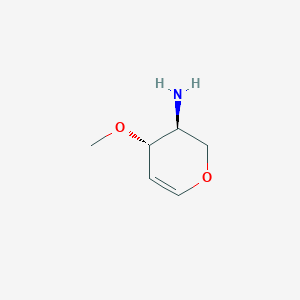
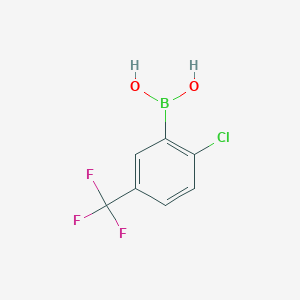
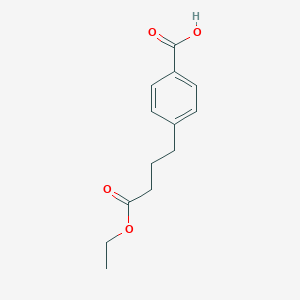
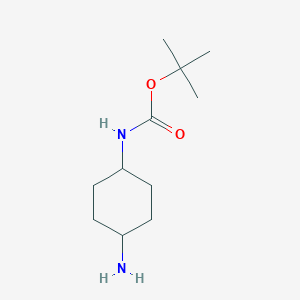
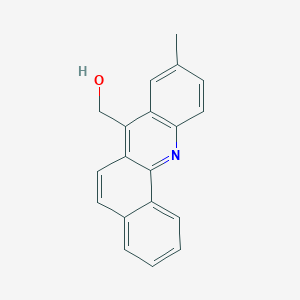
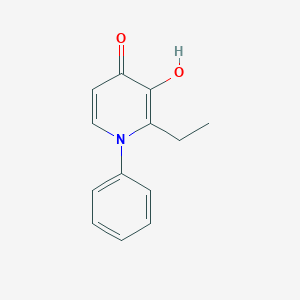
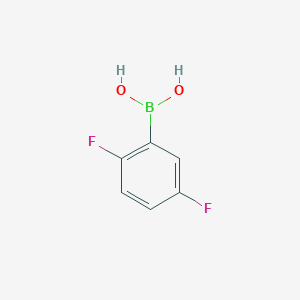
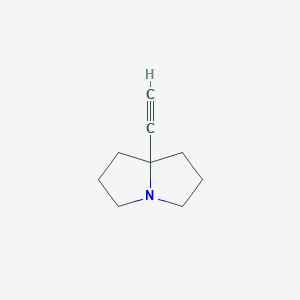
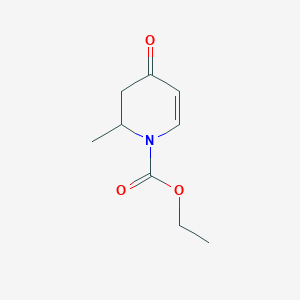
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
